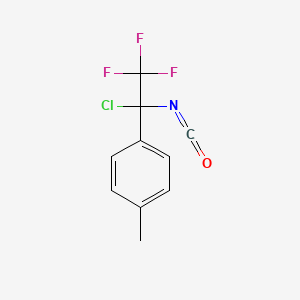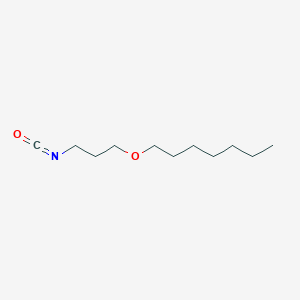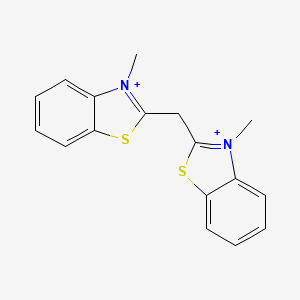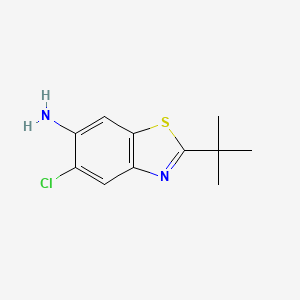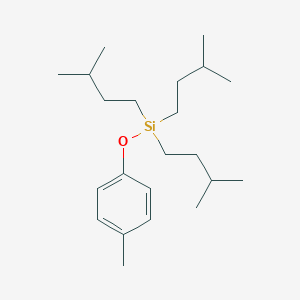
Tris(3-methylbutyl)(4-methylphenoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(3-methylbutyl)(4-methylphenoxy)silane is a chemical compound that belongs to the class of organosilanes. Organosilanes are compounds containing silicon atoms bonded to organic groups. This particular compound is characterized by the presence of three 3-methylbutyl groups and one 4-methylphenoxy group attached to a central silicon atom. It is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(3-methylbutyl)(4-methylphenoxy)silane typically involves the hydrosilylation reaction. This reaction involves the addition of silicon-hydrogen (Si-H) bonds across carbon-carbon multiple bonds (such as alkenes or alkynes) in the presence of a catalyst. Common catalysts used in this process include platinum-based catalysts like Karstedt’s catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tris(3-methylbutyl)(4-methylphenoxy)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Reduced organosilane derivatives.
Substitution: Various substituted organosilanes depending on the reactants used.
Scientific Research Applications
Tris(3-methylbutyl)(4-methylphenoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mechanism of Action
The mechanism by which Tris(3-methylbutyl)(4-methylphenoxy)silane exerts its effects is primarily through the formation of stable silicon-oxygen and silicon-carbon bonds. These bonds confer high stability and resistance to degradation, making the compound useful in various applications. The molecular targets and pathways involved include interactions with hydroxyl groups on surfaces, leading to the formation of strong adhesive bonds.
Comparison with Similar Compounds
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Phenyltrimethoxysilane: Commonly used in surface modification and as a coupling agent.
Dimethyldichlorosilane: Used in the production of silicone polymers.
Uniqueness: Tris(3-methylbutyl)(4-methylphenoxy)silane is unique due to the presence of both alkyl and phenoxy groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring both water resistance and strong adhesion.
Properties
CAS No. |
59280-46-5 |
|---|---|
Molecular Formula |
C22H40OSi |
Molecular Weight |
348.6 g/mol |
IUPAC Name |
tris(3-methylbutyl)-(4-methylphenoxy)silane |
InChI |
InChI=1S/C22H40OSi/c1-18(2)12-15-24(16-13-19(3)4,17-14-20(5)6)23-22-10-8-21(7)9-11-22/h8-11,18-20H,12-17H2,1-7H3 |
InChI Key |
BDGJNWPVZOCHHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)O[Si](CCC(C)C)(CCC(C)C)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


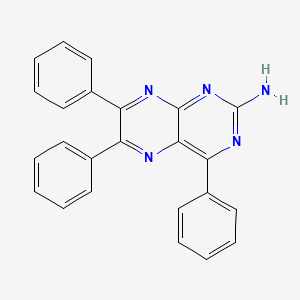
![2-{(E)-[(3-Aminophenyl)(anilino)methylidene]amino}benzoic acid](/img/structure/B14620316.png)
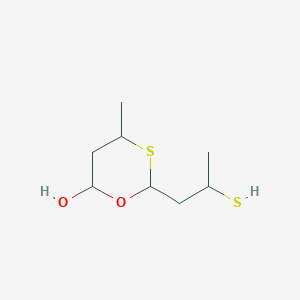
![[1-(Phenylsulfanyl)cyclopentyl]methanol](/img/structure/B14620324.png)
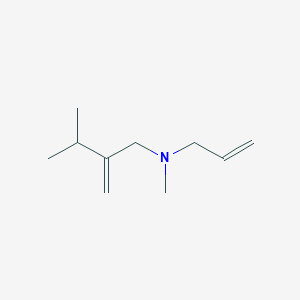
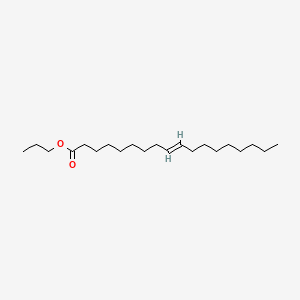
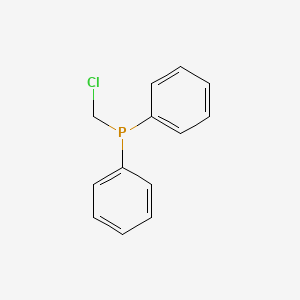
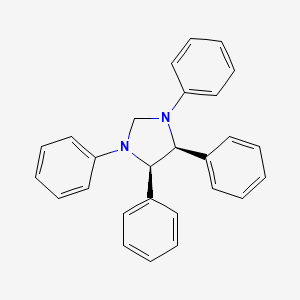
![3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine](/img/structure/B14620371.png)
![1-Ethyl-N-(4-ethylphenyl)-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14620376.png)
